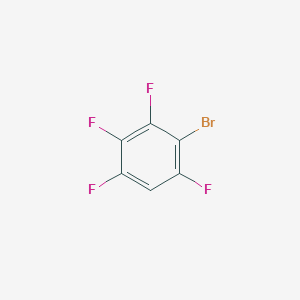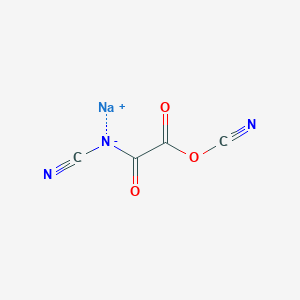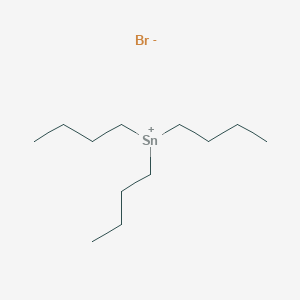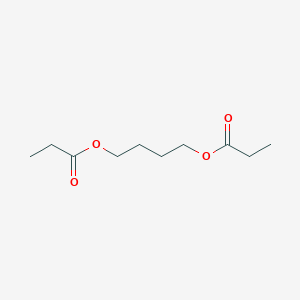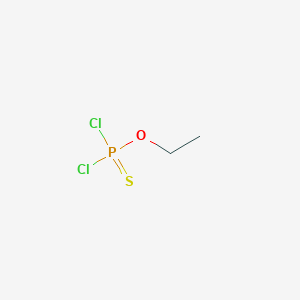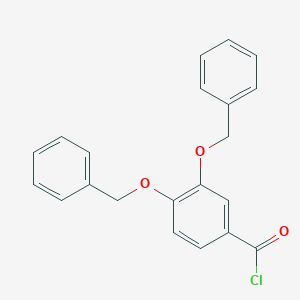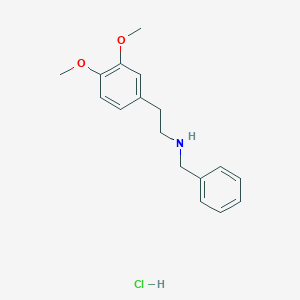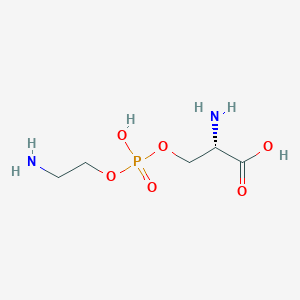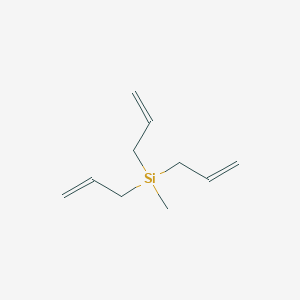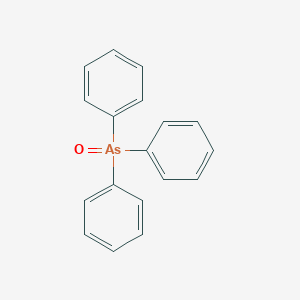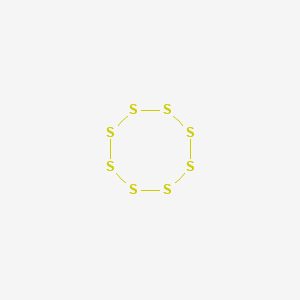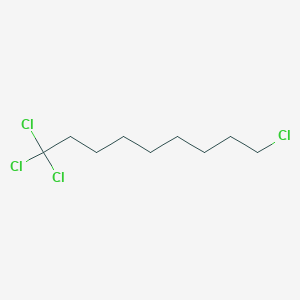
1,1,1,9-Tetrachlorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,9-Tetrachlorononane (TCN) is a halogenated hydrocarbon that has been widely used in scientific research for its unique chemical properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. TCN is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of 1,1,1,9-Tetrachlorononane is not well understood, but it is believed to act as an electrophilic reagent, reacting with nucleophilic functional groups such as alcohols, amines, and thiols. The reaction proceeds through the formation of an intermediate complex, which can undergo further chemical reactions such as elimination, substitution, or addition.
Biochemische Und Physiologische Effekte
1,1,1,9-Tetrachlorononane has not been extensively studied for its biochemical and physiological effects, but it is known to be toxic to humans and animals. Exposure to 1,1,1,9-Tetrachlorononane can cause skin irritation, respiratory problems, and damage to the liver and kidneys. 1,1,1,9-Tetrachlorononane is also classified as a possible carcinogen, although the evidence for its carcinogenicity is limited.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1,1,9-Tetrachlorononane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds, and its low cost, which makes it a cost-effective alternative to other halogenated hydrocarbons. The limitations of using 1,1,1,9-Tetrachlorononane include its toxicity, which requires careful handling and disposal, and its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1,1,1,9-Tetrachlorononane, including the development of new synthesis methods with improved yields and selectivity, the exploration of its potential as a reagent in asymmetric synthesis, and the investigation of its environmental fate and toxicity. Additionally, the use of 1,1,1,9-Tetrachlorononane as a surrogate for PCBs in environmental studies could be further explored, as it has the potential to provide valuable insights into the behavior and fate of these persistent pollutants in the environment.
In conclusion, 1,1,1,9-Tetrachlorononane is a valuable tool in scientific research, with a wide range of applications in organic synthesis, material science, and environmental chemistry. While its mechanism of action and biochemical and physiological effects are not well understood, its unique chemical properties make it an important reagent in the field of organic chemistry. Further research is needed to fully understand the potential of 1,1,1,9-Tetrachlorononane and its limitations in scientific research.
Synthesemethoden
1,1,1,9-Tetrachlorononane can be synthesized through the reaction of 1,9-nonadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,1,1,9-Tetrachlorononane. The yield of 1,1,1,9-Tetrachlorononane can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
1,1,1,9-Tetrachlorononane has been used in a variety of scientific research applications, including organic synthesis, material science, and environmental chemistry. In organic synthesis, 1,1,1,9-Tetrachlorononane is used as a reagent for the preparation of various organic compounds such as aldehydes, ketones, and carboxylic acids. In material science, 1,1,1,9-Tetrachlorononane is used as a precursor for the synthesis of polymeric materials such as polycarbonates and polyesters. In environmental chemistry, 1,1,1,9-Tetrachlorononane is used as a surrogate for polychlorinated biphenyls (PCBs) in studies of environmental contamination.
Eigenschaften
CAS-Nummer |
1561-48-4 |
|---|---|
Produktname |
1,1,1,9-Tetrachlorononane |
Molekularformel |
C9H16Cl4 |
Molekulargewicht |
266 g/mol |
IUPAC-Name |
1,1,1,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-8-6-4-2-1-3-5-7-9(11,12)13/h1-8H2 |
InChI-Schlüssel |
PVWUJBDIDCVQCR-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
Kanonische SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
Andere CAS-Nummern |
1561-48-4 |
Synonyme |
1,1,1,9-Tetrachlorononane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



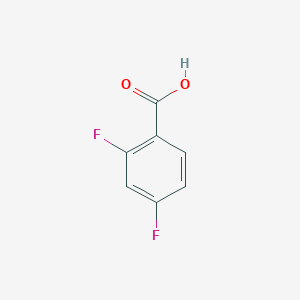
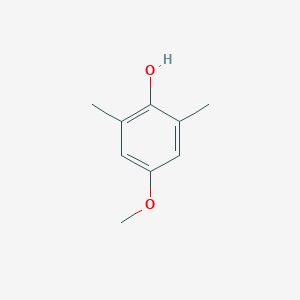
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
